molecular formula C10H16N2O2 B13344647 4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B13344647
M. Wt: 196.25 g/mol
InChI Key: IVJCWCAUOZRDFI-UHFFFAOYSA-N
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Description

4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyrrole ring system, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-methyl-3-propan-2-yl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C10H16N2O2/c1-5(2)8-7-6(4-11-8)9(13)12(3)10(7)14/h5-8,11H,4H2,1-3H3

InChI Key

IVJCWCAUOZRDFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2C(CN1)C(=O)N(C2=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring .

Scientific Research Applications

4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific isopropyl and methyl substituents, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in scientific research and industry .

Biological Activity

4-Isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

  • Chemical Formula : C10H16N2O
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 2097977-94-9

The structure of this compound features a tetrahydropyrrole ring system, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:

  • In vitro Studies : Research has shown that derivatives of tetrahydropyrrole can inhibit the growth of various cancer cell lines. Specific derivatives have demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation signals .

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to this compound:

  • Neuroprotection in Models : In animal models of neurodegenerative diseases, compounds related to 4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole have shown potential in reducing oxidative stress markers and improving cognitive function .

Antimicrobial Activity

The antimicrobial properties of this compound have also been examined:

  • Antibacterial Testing : Studies indicate that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be effective in the low micromolar range .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInhibition of cancer cell growth (IC50 in µM)
NeuroprotectiveReduction in oxidative stress; improved cognition
AntimicrobialEffective against Gram-positive/negative bacteria (MIC in µM)

Case Study 1: Anticancer Activity

A study published in 2022 investigated the effects of a series of tetrahydropyrrole derivatives on human breast cancer cells. The results showed that one derivative had an IC50 value of 5 µM, significantly inhibiting cell proliferation compared to controls. This suggests a strong potential for further development as an anticancer agent.

Case Study 2: Neuroprotection

In a neurodegenerative model using rats treated with neurotoxins, administration of a related compound resulted in a marked decrease in behavioral deficits and a reduction in neuronal loss observed histologically. These findings support the hypothesis that tetrahydropyrrole derivatives may protect against neurodegeneration.

Q & A

Q. What are the optimized synthetic routes for 4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives?

A visible-light photoredox-catalyzed [3+2] cyclization between 2H-azirine and maleimide derivatives offers a high-yield (55–99%) route to dihydropyrrolo[3,4-c]pyrrole-1,3-dione scaffolds. The reaction employs 9-mesityl-10-methylacridin-10-ium perchlorate as a photocatalyst under mild conditions. Post-synthetic aromatization using DDQ yields fully conjugated pyrrolo[3,4-c]pyrrole-1,3-diones in a one-pot system .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Key techniques include:

  • 1H/13C NMR : Assigns substituent positions and confirms ring saturation (e.g., dihydro vs. aromatic forms) .
  • HPLC/MS : Validates purity and molecular weight, especially for derivatives with electron-rich π-spacers like thieno[3,2-b]thiophene .
  • X-ray crystallography : Resolves stereochemical ambiguities in tetrahydropyrrolo derivatives .

Q. What are the preliminary applications of this scaffold in materials science?

Pyrrolo[3,4-c]pyrrole-1,3-dione-based polymers exhibit wide bandgaps (~2.04–2.10 eV) and high open-circuit voltages (Voc > 0.9 V), making them suitable as donor materials in organic solar cells. Initial studies report power conversion efficiencies (PCE) of 6–8% .

Advanced Research Questions

Q. How does π-bridge engineering (e.g., thiophene vs. bithiophene) influence photovoltaic performance?

Replacing thiophene with bithiophene spacers in polymers like P(BDTT–BTBDPPD) enhances light absorption (λmax ~478 nm) and optimizes morphology in bulk heterojunction layers. However, bandgap and charge mobility remain comparable (~2.10 eV), suggesting spacer modifications primarily improve interfacial ordering rather than electronic properties .

Q. What methodologies are used to evaluate the bioactivity of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives?

  • In vitro assays : Anti-mycobacterial activity is tested via MIC (Minimum Inhibitory Concentration) against M. tuberculosis H37Rv. Anti-inflammatory activity involves dual COX/LOX inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Molecular docking : Predicts binding affinities to COX-2 (PDB: 5KIR) and 5-LOX (PDB: 3V99) to rationalize dual inhibitory effects .

Q. How can contradictory spectroscopic data for dihydro vs. aromatic derivatives be resolved?

Discrepancies in UV-Vis absorption (e.g., λmax shifts from 300 nm to 450 nm upon aromatization) and NMR splitting patterns (e.g., singlet vs. multiplet for NH protons) are resolved by comparing experimental data with computational simulations (TD-DFT for UV, NMR chemical shift predictions) .

Q. What strategies mitigate low yields in photoredox-catalyzed cyclizations?

  • Catalyst screening : Acridinium salts outperform Ru/Ir complexes in electron-deficient systems.
  • Solvent optimization : Dichloromethane improves reaction homogeneity vs. THF.
  • Additive control : DDQ stoichiometry (1.2 equiv.) balances aromatization efficiency and side reactions .

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